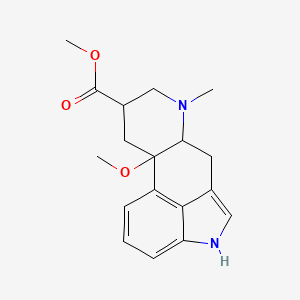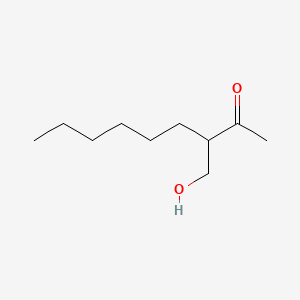
10-Methoxy-6-methylergoline-8beta-carboxylic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
10-Methoxy-6-methylergoline-8beta-carboxylic acid methyl ester is a complex organic compound with the molecular formula C19H24N2O3 and a molecular weight of 328.41 g/mol . This compound belongs to the ergoline family, which is known for its diverse biological activities and applications in various fields such as medicine and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methoxy-6-methylergoline-8beta-carboxylic acid methyl ester typically involves multiple steps, starting from simpler ergoline derivatives. The process often includes methylation, carboxylation, and methoxylation reactions under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and purity of the final product .
化学反応の分析
Types of Reactions
10-Methoxy-6-methylergoline-8beta-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
10-Methoxy-6-methylergoline-8beta-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex ergoline derivatives.
Biology: Studied for its potential effects on various biological pathways and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products
作用機序
The mechanism of action of 10-Methoxy-6-methylergoline-8beta-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may modulate the activity of these receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Ergoline-8beta-carboxylic acid methyl ester hydrochloride: Another ergoline derivative with similar structural features.
Methyl (8beta)-10-methoxy-1,6-dimethylergoline-8-carboxylate: Shares the core ergoline structure but differs in specific functional groups.
Uniqueness
10-Methoxy-6-methylergoline-8beta-carboxylic acid methyl ester is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
23495-64-9 |
|---|---|
分子式 |
C18H22N2O3 |
分子量 |
314.4 g/mol |
IUPAC名 |
methyl (6aR,9R,10aS)-10a-methoxy-7-methyl-4,6,6a,8,9,10-hexahydroindolo[4,3-fg]quinoline-9-carboxylate |
InChI |
InChI=1S/C18H22N2O3/c1-20-10-12(17(21)22-2)8-18(23-3)13-5-4-6-14-16(13)11(9-19-14)7-15(18)20/h4-6,9,12,15,19H,7-8,10H2,1-3H3/t12-,15-,18+/m1/s1 |
InChIキー |
SCWPBCNOFOVVGZ-DWQUBVKVSA-N |
SMILES |
CN1CC(CC2(C1CC3=CNC4=CC=CC2=C34)OC)C(=O)OC |
異性体SMILES |
CN1C[C@@H](C[C@]2([C@H]1CC3=CNC4=CC=CC2=C34)OC)C(=O)OC |
正規SMILES |
CN1CC(CC2(C1CC3=CNC4=CC=CC2=C34)OC)C(=O)OC |
ピクトグラム |
Corrosive; Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















